N'-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide
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Overview
Description
N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide is a chemical compound known for its unique structure and properties It is derived from the combination of 2,3,5,6-tetramethylbenzenesulfonyl chloride and benzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide.
Benzohydrazide: Another precursor used in the synthesis.
Benzimidazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N’-(2,3,5,6-tetramethylbenzenesulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N'-(2,3,5,6-tetramethylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-10-12(2)14(4)16(13(11)3)23(21,22)19-18-17(20)15-8-6-5-7-9-15/h5-10,19H,1-4H3,(H,18,20) |
InChI Key |
RUIUEQUURKWDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NNC(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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